1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]-
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Overview
Description
1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]- is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: It can interfere with cell signaling pathways, leading to the induction of apoptosis in cancer cells or the inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Another thiadiazole derivative with similar antimicrobial and anticancer properties.
5-Phenyl-1,3,4-thiadiazol-2-amine: Known for its antimicrobial activity.
Uniqueness
1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]- stands out due to its unique substitution pattern, which imparts specific biological activities and chemical reactivity. Its methylethoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy .
Properties
Molecular Formula |
C11H13N3OS |
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Molecular Weight |
235.31 g/mol |
IUPAC Name |
5-(4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3OS/c1-7(2)15-9-5-3-8(4-6-9)10-13-14-11(12)16-10/h3-7H,1-2H3,(H2,12,14) |
InChI Key |
KLWRAVQNPBZFCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN=C(S2)N |
Origin of Product |
United States |
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